6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nitration of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is typically conducted at temperatures ranging from 0°C to 5°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration of reagents, is crucial to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-chloro-7-amino-3,4-dihydro-2H-1,4-benzoxazine.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The benzoxazine ring structure also allows for binding to specific sites on proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar in structure but with a methyl group and different functional groups.
7-chloro-3,4-dihydro-2H-1,4-benzoxazine: Lacks the nitro group, leading to different chemical reactivity and applications.
Uniqueness
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a chlorine and a nitro group, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science. The combination of these functional groups allows for targeted modifications and the development of novel derivatives with specific properties.
Properties
IUPAC Name |
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)4-7(5)11(12)13/h3-4,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQKCIJSNYPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670655 | |
Record name | 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-26-1 | |
Record name | 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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